Dihydrotetrabenazine

VMAT2 inhibition Stereoisomer potency Huntington's disease

Procure (2R,3R,11bS)-Dihydrotetrabenazine (CAS 862377-29-5) as a fully characterized reference standard for HPLC/LC-MS method development and validation. This specific stereoisomer is essential for accurate impurity profiling and system suitability testing in ANDA submissions, distinguishing it from the active (2R,3R,11bR) metabolite. Regulatory-compliant characterization data and pharmacopeial traceability (USP/EP) are available.

Molecular Formula C₁₉H₂₉NO₃
Molecular Weight 319.44
CAS No. 862377-29-5
Cat. No. B1144997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotetrabenazine
CAS862377-29-5
Molecular FormulaC₁₉H₂₉NO₃
Molecular Weight319.44
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotetrabenazine (DTBZ, CAS 862377-29-5): Pharmacologically Active Metabolite of VMAT2 Inhibitors for Analytical Reference Standards and Neurological Research


Dihydrotetrabenazine (DTBZ; CAS 862377-29-5), also referred to as (2R,3R,11bS)-dihydrotetrabenazine, is an organic compound with the molecular formula C₁₉H₂₉NO₃ and molecular weight of 319.44 g/mol [1]. It belongs to the class of benzo[a]quinolizines and functions as a potent inhibitor of the vesicular monoamine transporter type 2 (VMAT2), a presynaptic protein that regulates the packaging and release of monoamine neurotransmitters [2]. DTBZ is the primary pharmacologically active metabolite generated via hepatic carbonyl reductase-mediated reduction of the parent drug tetrabenazine [3]. When labeled with positron-emitting isotopes such as carbon-11 or fluorine-18, DTBZ derivatives serve as well-established PET radioligands for the in vivo examination of VMAT2 density and dopaminergic terminal integrity [4]. For analytical method development, method validation, and quality control applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of tetrabenazine and related VMAT2 inhibitors, characterized reference standards of specific DTBZ stereoisomers are essential tools [5].

Why Generic Substitution of Dihydrotetrabenazine (DTBZ) Fails: Stereochemistry-Driven VMAT2 Affinity Differences Exceed Three Orders of Magnitude


Procurement of 'dihydrotetrabenazine' without explicit stereochemical specification (2R,3R,11bS; 2R,3R,11bR; etc.) introduces substantial scientific and regulatory risk. DTBZ possesses three chiral centers, yielding eight possible stereoisomers whose VMAT2 inhibitory activities differ by up to 1000-fold, ranging from sub-nanomolar Ki values for the most potent (2R,3R,11bR) configuration to micromolar inactivity for others [1]. Furthermore, the isomeric metabolite profiles generated in vivo differ markedly depending on the parent compound administered—tetrabenazine produces four distinct HTBZ isomers ([+]-α, [-]-α, [+]-β, [-]-β), each with unique VMAT2 inhibition and off-target binding profiles, whereas valbenazine yields exclusively [+]-α-HTBZ [2]. In analytical method development and quality control for ANDA submissions, regulatory guidelines mandate the use of fully characterized reference standards with defined stereochemistry, as failure to distinguish between isomers can compromise assay accuracy, method validation, and bioequivalence determinations [3]. The following evidence establishes the quantifiable differentiation that justifies stereochemically defined DTBZ procurement.

Product-Specific Quantitative Evidence Guide: Dihydrotetrabenazine (DTBZ) Differentiation Data


VMAT2 Binding Affinity: (2R,3R,11bR)-DTBZ vs. (2S,3S,11bS)-DTBZ Stereoisomers

Among all eight DTBZ stereoisomers, (2R,3R,11bR)-DTBZ ((+)-2) demonstrates the greatest affinity for VMAT2 with a Ki of 3.96 nM, whereas the antipodal configuration displays markedly reduced potency. The (3R,11bR)-configuration is critical for VMAT2 binding [1]. In a direct head-to-head comparison, the active (+)-enantiomer of tetrabenazine exhibited a Ki of 4.47 nM, which was 8,000-fold more potent than its (-)-enantiomer (Ki = 36,400 nM) [1].

VMAT2 inhibition Stereoisomer potency Huntington's disease Tardive dyskinesia

Stereospecific VMAT2 Binding: (+)-α-DTBZ vs. (-)-α-DTBZ Enantiomers

The two enantiomers of α-dihydrotetrabenazine were separated using chiral high-performance liquid chromatography. The (+)-isomer showed high affinity in vitro for VMAT2 in rat brain striatum (Ki = 0.97 ± 0.48 nM), whereas the (-)-isomer was essentially inactive (Ki = 2.2 ± 0.3 μM) [1]. In vivo biodistribution studies in mice confirmed that only (+)-α-dihydrotetrabenazine showed selective and specific accumulation in regions of dense monoaminergic innervation, which could be blocked by co-injection of unlabeled tetrabenazine [1].

Chiral separation Enantiomer specificity Radioligand development PET imaging

In Vitro Affinity vs. In Vivo Occupancy: Correlation Across DTBZ Diastereomers

PET imaging in monkey brain was used to evaluate the correlation between in vitro binding affinity and in vivo occupancy of VMAT2 binding sites across four DTBZ diastereomers. In vivo occupancy was observed only for the four diastereomers possessing the 11bR absolute configuration. Estimated in vivo occupancies (ED₅₀ values ranging from 0.023 to >3.15 mg/kg) correlated strongly (R² = 0.95) with in vitro binding affinities (Ki values from 4 to 600 nM), with an even stronger correlation (R² = 0.99) observed for the three isomers with in vitro affinities <100 nM [1].

PET imaging Target occupancy VMAT2 Translational pharmacology

Metabolic Fate and Isomer Profile: Valbenazine vs. Tetrabenazine Administration

Tetrabenazine administration generates four isomeric dihydrotetrabenazine (HTBZ) metabolites: [+]-α-HTBZ, [-]-α-HTBZ, [+]-β-HTBZ, and [-]-β-HTBZ. In contrast, valbenazine administration yields only a single HTBZ isomer, [+]-α-HTBZ [1]. Using a validated LC-MS/MS method for individual isomer quantitation, the most abundant circulating isomers following tetrabenazine administration in Huntington's disease patients were [-]-α-HTBZ and [+]-β-HTBZ, while [+]-α-HTBZ was a minor metabolite. In valbenazine-treated tardive dyskinesia patients, only [+]-α-HTBZ was observed [1].

Drug metabolism Pharmacokinetics VMAT2 inhibitors Active metabolite

Analytical Reference Standard Utility: Defined Stereochemistry Enables ANDA Method Validation

Characterized reference standards of specific DTBZ stereoisomers are required for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of tetrabenazine [1]. The (2R,3R,11bS)-DTBZ isomer (CAS 862377-29-5) serves as a critical reference standard for tetrabenazine-related analytical work, while the pharmacologically active (2R,3R,11bR)-DTBZ isomer (CAS 85081-18-1) is the reference standard for the active metabolite NBI-98782 [(+)-α-DTBZ] [2].

Reference standard Method validation ANDA Quality control

Best Research and Industrial Application Scenarios for Dihydrotetrabenazine (DTBZ) Based on Differentiated Evidence


ANDA Analytical Method Development and Validation for Tetrabenazine Formulations

Procure (2R,3R,11bS)-dihydrotetrabenazine (CAS 862377-29-5) as a fully characterized reference standard for developing and validating HPLC/LC-MS methods to quantify tetrabenazine and its metabolites in pharmaceutical formulations and biological matrices. This specific stereoisomer is required for impurity profiling, system suitability testing, and quality control applications supporting ANDA submissions for generic tetrabenazine products [1]. The compound's defined stereochemistry ensures accurate identification and quantification distinct from the active metabolite (2R,3R,11bR)-DTBZ [2].

PET Radiotracer Synthesis for Neurodegenerative Disease Research

Utilize (+)-α-dihydrotetrabenazine (2R,3R,11bR-DTBZ, CAS 85081-18-1) as the precursor for synthesizing carbon-11 or fluorine-18 labeled PET radioligands ([¹¹C]DTBZ, [¹⁸F]FP-DTBZ) to quantify VMAT2 density and dopaminergic terminal integrity in Parkinson's disease, Huntington's disease, and normal aging studies. Only the (+)-enantiomer provides the sub-nanomolar VMAT2 affinity (Ki = 0.97 nM) and specific brain regional accumulation required for high-contrast in vivo imaging [3]. The strong correlation (R² = 0.99) between in vitro affinity and in vivo occupancy for 11bR-configured diastereomers validates the translational relevance of this stereochemical selection [4].

In Vitro VMAT2 Pharmacology and Off-Target Selectivity Screening

Employ defined DTBZ stereoisomers, particularly (2R,3R,11bR)-DTBZ and (2R,3R,11bS)-DTBZ, as reference compounds for comparative VMAT2 binding assays and off-target receptor panel screening. The 8,000-fold difference in VMAT2 affinity between active and inactive stereoisomers provides a robust internal control for assay validation [5]. For evaluating next-generation VMAT2 inhibitors, [+]-α-HTBZ serves as the benchmark compound against which selectivity profiles—specifically lack of significant interactions at serotonin (5-HT₁A, 5-HT₂A, 5-HT₂B) and dopamine (D₁, D₂) receptors—are compared [6].

Clinical Pharmacokinetic and Bioequivalence Studies of VMAT2 Inhibitors

Use stereochemically pure DTBZ isomers as analytical reference standards for the validated LC-MS/MS quantification of individual HTBZ isomers in human plasma or serum. This application is essential for pharmacokinetic studies of tetrabenazine, deutetrabenazine, and valbenazine, where distinguishing between [+]-α-HTBZ, [-]-α-HTBZ, [+]-β-HTBZ, and [-]-β-HTBZ is clinically necessary for assessing on- and off-target drug effects [7]. Individual isomer quantitation, rather than total (α) and (β) measurements, provides the clinically relevant endpoint for evaluating the risk-to-benefit profile of tetrabenazine under differing clinical conditions [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrotetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.